

Application Note: Interpretation of the ^1H NMR Spectrum of 1-Furfurylpyrrole

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Compound of Interest

Compound Name: 1-Furfurylpyrrole

Cat. No.: B075762

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Abstract

This application note provides a detailed guide to the interpretation of the ^1H Nuclear Magnetic Resonance (^1H NMR) spectrum of **1-Furfurylpyrrole**. Included are the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton, a comprehensive interpretation of the spectrum, a detailed experimental protocol for acquiring high-quality ^1H NMR data, and a logical workflow for spectral analysis. This document serves as a valuable resource for the structural elucidation and characterization of **1-Furfurylpyrrole** and related heterocyclic compounds in research and drug development.

Introduction

1-Furfurylpyrrole (CAS 1438-94-4) is a heterocyclic compound incorporating both a furan and a pyrrole ring system.^{[1][2][3][4]} Its unique structure makes it a subject of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such organic molecules. This note focuses on the interpretation of the ^1H NMR spectrum of **1-Furfurylpyrrole**.

Predicted ^1H NMR Data of 1-Furfurylpyrrole

The following table summarizes the predicted ^1H NMR spectral data for **1-Furfurylpyrrole**. These predictions are based on established chemical shift values and coupling patterns for substituted pyrrole and furan rings.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H- α (Pyrrole)	~6.8	Triplet	~2.0
H- β (Pyrrole)	~6.2	Triplet	~2.0
H-5' (Furan)	~7.4	Doublet of Doublets	~1.8, 0.8
H-4' (Furan)	~6.3	Doublet of Doublets	~3.2, 1.8
H-3' (Furan)	~6.1	Doublet of Doublets	~3.2, 0.8
-CH ₂ - (Methylene)	~5.0	Singlet	-

Spectral Interpretation

The ^1H NMR spectrum of **1-Furfurylpyrrole** can be divided into three main regions corresponding to the pyrrole ring protons, the furan ring protons, and the methylene bridge protons.

- Pyrrole Ring Protons:** The pyrrole ring exhibits two sets of chemically equivalent protons. The α -protons (adjacent to the nitrogen) are expected to appear as a triplet at approximately 6.8 ppm. The β -protons are expected to be more shielded and appear as a triplet around 6.2 ppm. The triplet multiplicity arises from coupling to the two neighboring protons on the pyrrole ring.
- Furan Ring Protons:** The furan ring has three distinct protons. The proton at the 5'-position (H-5'), being adjacent to the oxygen atom, is the most deshielded and is predicted to appear as a doublet of doublets around 7.4 ppm. The H-4' proton is expected to resonate at approximately 6.3 ppm as a doublet of doublets. The H-3' proton, adjacent to the methylene bridge, is predicted to be at around 6.1 ppm, also as a doublet of doublets. The splitting patterns are due to coupling with the other protons on the furan ring.

- **Methylene Bridge Protons:** The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 5.0 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of **1-Furfurylpyrrole**.

4.1. Sample Preparation

- **Sample Purity:** Ensure the **1-Furfurylpyrrole** sample is of high purity to avoid interference from impurity signals.
- **Solvent Selection:** Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for many organic molecules.
- **Concentration:** Prepare a solution of approximately 5-10 mg of **1-Furfurylpyrrole** in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing ($\delta = 0.00$ ppm).

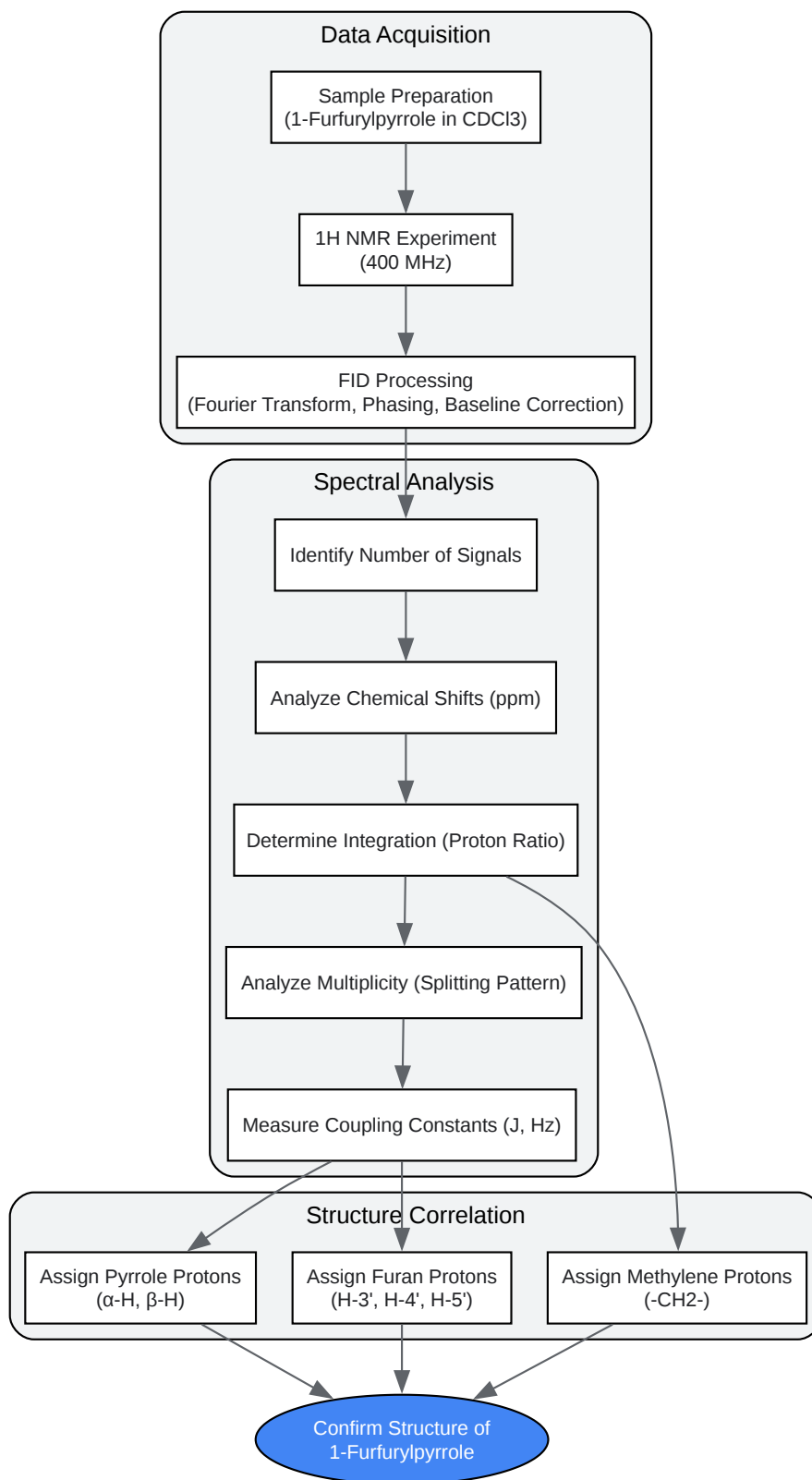
4.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

Parameter	Value
Spectrometer Frequency	400 MHz
Pulse Program	zg30
Number of Scans	16
Relaxation Delay (D1)	2.0 s
Acquisition Time (AQ)	4.0 s
Spectral Width (SW)	20 ppm
Temperature	298 K

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in the interpretation of the ^1H NMR spectrum of **1-Furfurylpyrrole**.



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Caption: Workflow for the interpretation of the ¹H NMR spectrum of **1-Furfurylpyrrole**.

Conclusion

The ^1H NMR spectrum provides a distinctive fingerprint for **1-Furfurylpyrrole**, allowing for its unambiguous identification. By analyzing the chemical shifts, multiplicities, and coupling constants, all protons in the molecule can be assigned. The provided protocol and workflow offer a systematic approach for researchers to obtain and interpret high-quality ^1H NMR data for this compound and its derivatives, which is crucial for quality control, reaction monitoring, and structural verification in various scientific and industrial applications.

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